2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
Polyphyllin I is a steroidal saponin extracted from the plant Paris polyphylla. It is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound has been traditionally used in Chinese medicine to treat various ailments such as carbuncles, snakebites, and sore throats .
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyphyllin I is primarily extracted from the rhizomes of Paris polyphylla. The extraction process involves using solvents like n-butanol and macroporous adsorption resin chromatography . The compound is then separated using silica gel column chromatography and preparative high-performance liquid chromatography .
Industrial Production Methods
Industrial production of Polyphyllin I focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as self-microemulsifying drug delivery systems have been developed to improve the solubility and bioavailability of Polyphyllin I .
Chemical Reactions Analysis
Types of Reactions
Polyphyllin I undergoes various chemical reactions, including:
Oxidation: Polyphyllin I can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the steroidal backbone of Polyphyllin I.
Substitution: Substitution reactions can introduce different functional groups into the Polyphyllin I molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Polyphyllin I, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a model compound to study steroidal saponins and their derivatives.
Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.
Medicine: Demonstrated significant anti-cancer activity against hepatocellular carcinoma, colon cancer, and non-small cell lung cancer It also shows potential in treating cerebral ischemia-reperfusion injury by modulating microglial polarization.
Industry: Used in the development of drug delivery systems to enhance its solubility and bioavailability.
Mechanism of Action
Polyphyllin I exerts its effects through multiple mechanisms:
Anti-Cancer Activity: It induces apoptosis and autophagy in cancer cells by inhibiting the AKT/mTOR pathway and promoting reactive oxygen species production.
Anti-Inflammatory Activity: Modulates microglial polarization towards the anti-inflammatory M2 phenotype and promotes autophagy-mediated reactive oxygen species clearance.
Comparison with Similar Compounds
Polyphyllin I is part of a group of steroidal saponins, including Polyphyllin II, Polyphyllin VI, and Polyphyllin VII . These compounds share similar structures and biological activities but differ in their specific effects and potency. For example:
Polyphyllin II: Exhibits strong anti-cancer activity but with different molecular targets.
Polyphyllin VI: Known for its ability to induce autophagic cell death via the reactive oxygen species-triggered mTOR signaling pathway.
Polyphyllin VII: Similar to Polyphyllin I but with distinct effects on mitochondrial dysfunction and apoptosis.
Polyphyllin I stands out due to its unique dual mechanism of inducing ferroptosis and apoptosis, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C44H70O16 |
---|---|
Molecular Weight |
855.0 g/mol |
IUPAC Name |
2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42-,43-,44+/m0/s1 |
InChI Key |
LRRDDWMXYOSKIC-GJAFGZJPSA-N |
Isomeric SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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